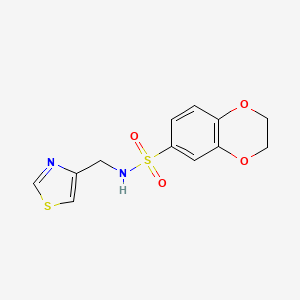![molecular formula C14H18N2OS B7542540 N-[(3-methylphenyl)carbamothioyl]cyclopentanecarboxamide](/img/structure/B7542540.png)
N-[(3-methylphenyl)carbamothioyl]cyclopentanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(3-methylphenyl)carbamothioyl]cyclopentanecarboxamide, also known as MCC-950, is a small molecule inhibitor of the NLRP3 inflammasome. This compound has been shown to have potential therapeutic applications in a variety of inflammatory diseases, including gout, type 2 diabetes, and Alzheimer's disease.
作用机制
N-[(3-methylphenyl)carbamothioyl]cyclopentanecarboxamide inhibits the NLRP3 inflammasome, a multiprotein complex that plays a key role in the inflammatory response. The NLRP3 inflammasome is activated in response to a variety of stimuli, including pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs). Once activated, the NLRP3 inflammasome triggers the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and interleukin-18 (IL-18). This compound inhibits the NLRP3 inflammasome by binding to the NLRP3 protein and preventing its activation.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In addition to reducing the production of pro-inflammatory cytokines, this compound has been shown to reduce the activation of caspase-1, a key enzyme involved in the processing of IL-1β and IL-18. This compound has also been shown to reduce the production of reactive oxygen species (ROS), which are known to contribute to inflammation and tissue damage.
实验室实验的优点和局限性
One advantage of N-[(3-methylphenyl)carbamothioyl]cyclopentanecarboxamide is that it is a small molecule inhibitor, which makes it relatively easy to synthesize and modify. Additionally, this compound has been shown to be effective in a variety of animal models of inflammatory disease, suggesting that it has broad therapeutic potential. One limitation of this compound is that it is not selective for the NLRP3 inflammasome and can also inhibit other inflammasomes, such as the NLRC4 inflammasome. This lack of selectivity could potentially limit its therapeutic applications.
未来方向
There are several future directions for research on N-[(3-methylphenyl)carbamothioyl]cyclopentanecarboxamide. One area of interest is the development of more selective NLRP3 inhibitors that do not inhibit other inflammasomes. Another area of interest is the use of this compound in combination with other anti-inflammatory drugs to enhance its therapeutic effects. Finally, there is a need for further research on the long-term safety and efficacy of this compound in humans.
合成方法
The synthesis of N-[(3-methylphenyl)carbamothioyl]cyclopentanecarboxamide involves a multi-step process starting with the reaction of 3-methylbenzenesulfonyl chloride with cyclopentanone to form 3-methylcyclopentanone-1-sulfonyl chloride. This intermediate is then reacted with thiourea to form N-(3-methylphenyl)-N'-cyclopentanecarbamothioylsulfamide. Finally, this compound is treated with 2-chloroacetyl chloride to form this compound.
科学研究应用
N-[(3-methylphenyl)carbamothioyl]cyclopentanecarboxamide has been extensively studied for its potential therapeutic applications in a variety of inflammatory diseases. In animal models of gout, this compound has been shown to reduce the production of pro-inflammatory cytokines and alleviate symptoms of the disease. Similarly, in animal models of type 2 diabetes, this compound has been shown to improve insulin sensitivity and reduce inflammation in adipose tissue. In a mouse model of Alzheimer's disease, this compound has been shown to reduce the accumulation of beta-amyloid plaques and improve cognitive function.
属性
IUPAC Name |
N-[(3-methylphenyl)carbamothioyl]cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2OS/c1-10-5-4-8-12(9-10)15-14(18)16-13(17)11-6-2-3-7-11/h4-5,8-9,11H,2-3,6-7H2,1H3,(H2,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFPCVQFXYZLIBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=S)NC(=O)C2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-[(4-Ethoxy-3,5-dimethoxyphenyl)methylamino]pyridine-3-carbonitrile](/img/structure/B7542459.png)
![3-methoxy-N-[2-[[1-(2-methoxyphenyl)piperidin-4-yl]amino]-2-oxoethyl]benzamide](/img/structure/B7542466.png)
![4-[[4-(Difluoromethylsulfanyl)phenyl]methyl]piperazine-1-sulfonamide](/img/structure/B7542468.png)
![2-methoxy-N-[2-[[1-(2-methoxyphenyl)piperidin-4-yl]amino]-2-oxoethyl]benzamide](/img/structure/B7542476.png)
![N-[(2-fluorophenyl)carbamothioyl]cyclopropanecarboxamide](/img/structure/B7542480.png)
![4-Fluoro-3-[[1-(2-methoxyphenyl)piperidin-4-yl]carbamoylamino]benzamide](/img/structure/B7542485.png)
![N,1,3-trimethyl-N-[(1-methylpyrazol-4-yl)methyl]-2-oxobenzimidazole-5-sulfonamide](/img/structure/B7542495.png)

![1-(2-Methoxyethyl)-3-[1-(2-methoxyphenyl)piperidin-4-yl]urea](/img/structure/B7542508.png)
![4-[[[1-(2-Methoxyphenyl)piperidin-4-yl]carbamoylamino]methyl]benzamide](/img/structure/B7542530.png)
![N-[(2-chlorophenyl)carbamothioyl]cyclopentanecarboxamide](/img/structure/B7542535.png)
![3-[[[1-(2-methoxyphenyl)piperidin-4-yl]carbamoylamino]methyl]-N-methylbenzamide](/img/structure/B7542548.png)
![N-[(4-chlorophenyl)carbamothioyl]cyclopentanecarboxamide](/img/structure/B7542550.png)
![N-[(2-methoxyphenyl)carbamothioyl]cyclopentanecarboxamide](/img/structure/B7542566.png)